molecular formula C23H29N3O3S B2791744 (3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone CAS No. 690246-68-5

(3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B2791744
CAS No.: 690246-68-5
M. Wt: 427.56
InChI Key: GTPHJKSEAQNNTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone is a novel chemical compound. The structure boasts a fusion of azepane, sulfonyl, phenyl, and piperazine moieties, rendering it a compound of significant interest due to its potential multifaceted applications in various scientific fields.

Synthetic Routes and Reaction Conditions

  • Formation of the Azepan-1-ylsulfonyl Moiety: Initiates with the reaction between azepane and a sulfonyl chloride in the presence of a base, like triethylamine. The reaction typically occurs under anhydrous conditions and at room temperature.

  • Phenyl Attachment: The phenyl group is introduced via a Friedel-Crafts alkylation, utilizing a suitable catalyst such as aluminum chloride.

  • Formation of the Piperazine Derivative: Piperazine and benzoyl chloride react under basic conditions to yield the phenylpiperazin-1-yl segment.

  • Final Coupling: The azepan-1-ylsulfonyl phenyl and phenylpiperazin-1-yl moieties are coupled using a dehydrating agent such as phosphorus oxychloride, ensuring a controlled environment to avoid side reactions.

Industrial Production Methods: : Scaling these reactions for industrial production involves optimizing yield and purity, often through continuous flow reactors and improved catalysis to ensure high-throughput and cost-effectiveness.

Types of Reactions

  • Oxidation: : The compound can be oxidized at the piperazine nitrogen using oxidizing agents like hydrogen peroxide, leading to N-oxide derivatives.

  • Reduction: : Reduction of the sulfonyl group to sulfide under conditions employing agents like lithium aluminum hydride.

  • Substitution: : Electrophilic substitution reactions can occur at the phenyl rings, using reagents like halogens or nitro groups under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide (H₂O₂), in the presence of acetic acid, at room temperature.

  • Reduction: Lithium aluminum hydride (LiAlH₄), in dry ether, under reflux.

  • Substitution: Halogens like bromine (Br₂) in the presence of iron (Fe) catalysts at moderate temperatures.

Major Products Formed

  • N-oxide derivatives via oxidation.

  • Sulfides via reduction.

  • Halogenated phenyl compounds via electrophilic substitution.

Scientific Research Applications

(3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone has been investigated in several fields:

  • Chemistry: : As a building block for more complex molecules.

  • Biology: : Potential use as a probe to study receptor-ligand interactions due to its diverse functional groups.

  • Medicine: : Explored for its pharmacological properties, potentially acting on the central nervous system.

  • Industry: : Evaluated for its role in developing novel materials with specific mechanical and chemical properties.

Mechanism of Action

Mechanism of Action: : The compound’s effects are mediated through its interaction with specific molecular targets. The sulfonyl group’s electron-withdrawing nature influences the compound’s binding affinity to receptors.

Molecular Targets and Pathways

  • The azepane ring interacts with membrane proteins, modulating their function.

  • The piperazine moiety can cross the blood-brain barrier, influencing neurotransmitter pathways.

Comparison with Similar Compounds

Compared to other sulfonyl phenyl or piperazine derivatives, (3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone showcases enhanced stability and biological activity due to its unique structure.

Similar Compounds

  • N-(sulfonylphenyl)piperazine: Lacks the azepane ring, altering its reactivity and biological function.

  • 4-(Phenylpiperazin-1-yl)methanone: Lacks the sulfonyl and azepane groups, limiting its applications.

Properties

IUPAC Name

[3-(azepan-1-ylsulfonyl)phenyl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S/c27-23(25-17-15-24(16-18-25)21-10-4-3-5-11-21)20-9-8-12-22(19-20)30(28,29)26-13-6-1-2-7-14-26/h3-5,8-12,19H,1-2,6-7,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPHJKSEAQNNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.